molecular formula C19H18N2O4 B2841641 (2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 328077-37-8

(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2841641
CAS No.: 328077-37-8
M. Wt: 338.363
InChI Key: XGIUPGQSJAMYOV-VZCXRCSSSA-N
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Description

(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic 2-iminochromene derivative characterized by:

  • Ethoxy substituent at position 8 of the chromene ring.
  • 2-Methoxyphenyl imino group at position 2.
  • Carboxamide at position 3.

Its structural features influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

8-ethoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-16-10-6-7-12-11-13(18(20)22)19(25-17(12)16)21-14-8-4-5-9-15(14)23-2/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIUPGQSJAMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3OC)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation serves as a foundational method for constructing the chromene core. This approach involves the reaction of 8-ethoxy-salicylaldehyde with N-substituted cyanoacetamides in aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions at room temperature. The reaction proceeds via a nucleophilic attack of the active methylene group in cyanoacetamide on the aldehyde carbonyl, followed by intramolecular cyclization to form the chromene ring.

Key conditions :

  • Solvent : Water or ethanol/water mixtures.
  • Catalyst : 0.05 M NaHCO₃.
  • Yield : 17–81% for analogous chromene derivatives.

Optimization Strategies

  • Temperature modulation : Elevated temperatures (100°C) with piperidine as a catalyst enhance cyclization efficiency for derivatives with electron-withdrawing substituents.
  • Atom economy : Aqueous conditions minimize organic solvent use, aligning with green chemistry principles.

Cyclocondensation with Cyanoacetamide Derivatives

Ammonium Acetate-Catalyzed Synthesis

Cyclocondensation of 8-ethoxy-salicylaldehyde and cyanoacetamide in refluxing ethanol with ammonium acetate yields the chromene-3-carboxamide framework. The mechanism involves:

  • Aldol-like condensation between the aldehyde and cyanoacetamide.
  • Nucleophilic attack by the hydroxyl group on the nitrile, forming the iminochromene structure.

Typical workflow :

  • Reagents : Ethanol, ammonium acetate (catalytic).
  • Reaction time : 2–6 hours under reflux.
  • Post-processing : Acidification with HCl to isolate the product.

Solvent and Catalyst Variations

  • Acetic anhydride : Replacing ethanol with acetic anhydride and sodium acetate shifts the reaction pathway, yielding acetylated derivatives.
  • DABCO catalysis : 1,4-Diazabicyclo[2.2.2]octane (DABCO) in water facilitates chromene formation at room temperature, though this method is less explored for ethoxy-substituted derivatives.

Isocyanate Coupling Method

Carboxylic Acid to Carboxamide Conversion

This two-step approach begins with 8-ethoxy-2H-chromene-3-carboxylic acid , which is coupled with 2-methoxyphenyl isocyanate in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Stepwise procedure :

  • Activation : The carboxylic acid reacts with isocyanate to form an acyl intermediate.
  • Nucleophilic substitution : The amine group of 2-methoxyphenyl isocyanate attacks the acyl carbon, yielding the carboxamide.

Industrial scalability :

  • Continuous flow reactors : Enhance reaction homogeneity and yield.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Knoevenagel condensation Aqueous NaHCO₃, RT 17–81% Eco-friendly, high atom economy Moderate yields for bulky substrates
Cyclocondensation Ethanol, NH₄OAc, reflux 60–75% Rapid, single-step Requires acid workup
Isocyanate coupling DCM, Et₃N, RT 70–85% High purity, scalable Uses hazardous solvents

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxidation : The imino group (-N=) may undergo oxidation to a nitroso derivative under acidic conditions, necessitating inert atmospheres for sensitive reactions.
  • Tautomerization : The (2Z)-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and ethoxy oxygen, preventing isomerization to the (2E)-form.

Byproduct Management

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves unreacted salicylaldehyde or cyanoacetamide.
  • Recrystallization : Ethanol/water mixtures preferentially crystallize the target compound over acetylated byproducts.

Industrial Production and Scalability

Large-Scale Synthesis

  • Flow chemistry : Continuous reactors reduce reaction times from hours to minutes, achieving throughputs of 1–5 kg/day.
  • Automated purification : In-line crystallization units coupled with real-time HPLC monitoring ensure consistent quality.

Environmental Considerations

  • Solvent recovery : DCM and ethanol are distilled and reused, reducing waste.
  • Catalyst recycling : Immobilized DABCO or piperidine catalysts are reused for up to 10 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

Research indicates that compounds within the chromene family exhibit diverse biological activities, including:

1. Anticancer Activity
Studies have shown that chromene derivatives can inhibit the proliferation of various cancer cell lines. The unique structural features of (2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide may enhance its efficacy against specific cancer types.

Case Study: A study demonstrated that similar chromene compounds exhibited cytotoxic effects on breast cancer cells, suggesting potential therapeutic applications in oncology.

2. Antioxidant Properties
Chromenes are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing treatments for conditions linked to oxidative damage.

3. Anti-inflammatory Effects
Research has indicated that certain chromene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Research Applications

The compound is primarily used in research settings for:

1. Drug Development
Due to its promising biological activities, this compound is being investigated for its potential as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.

2. Structure-Activity Relationship Studies
Researchers are exploring how modifications to the structure of this compound affect its biological activity, aiding in the design of more potent derivatives.

Mechanism of Action

The mechanism of action of (2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This inhibition can lead to a cascade of biochemical events that result in the observed biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to oxidative stress and cell proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 8

The ethoxy group at position 8 distinguishes the target compound from analogues with methoxy, hydroxy, or halide substituents:

Compound 8-Position Substituent Key Properties/Effects
Target compound Ethoxy (-OCH₂CH₃) Enhanced lipophilicity; bulkier than methoxy, potentially improving membrane permeability
8-Methoxy analogue (e.g., compound 15) Methoxy (-OCH₃) Smaller substituent; higher electron-withdrawing effect may reduce ring stability
8-Hydroxy derivatives Hydroxy (-OH) Increased polarity; prone to hydrogen bonding, affecting solubility

Variations in the Phenyl Imino Group

The 2-methoxyphenyl imino group in the target compound contrasts with para-substituted or halogenated phenyl groups in analogues:

Compound (Example) Phenyl Substituent Key Effects
Target compound 2-Methoxy (-OCH₃) Ortho-substitution creates steric hindrance; methoxy enhances electron-donating effects
4-Methylphenyl analogue (ChemDiv 1926-2334) 4-Methyl (-CH₃) Para-methyl group reduces steric effects; may improve binding to hydrophobic pockets
2-Chlorophenyl analogue (compound 15) 2-Chloro (-Cl) Electron-withdrawing effect; potential for halogen bonding in target interactions

Modifications at the Carboxamide Group

The carboxamide at position 3 can be acetylated or substituted:

Compound Carboxamide Modification Impact on Properties
Target compound -CONH₂ Free amine enables hydrogen bonding; moderate solubility in polar solvents
N-Acetyl derivative (CAS 313234-37-6) -NHCOCH₃ Acetylation reduces polarity, enhancing lipophilicity and metabolic stability

Biological Activity

(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. Chromenes and their derivatives have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and other pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic uses.

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molar mass of approximately 366.4 g/mol. The compound features an ethoxy group, a methoxyphenyl imine moiety, and a carboxamide functional group, contributing to its unique chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound modulates enzyme activities or receptor functions, potentially inhibiting pathways involved in inflammation or cancer progression. Research suggests that it may inhibit the activity of enzymes linked to inflammatory pathways, leading to reduced inflammation and tumor growth .

Anticancer Properties

Research has demonstrated that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving related chromene compounds have shown moderate to high cytotoxicity against leukemia (HL-60), breast (MCF-7), and other cancer cells . The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:

CompoundCell LineIC50 (μM)
Chromen derivative 1HL-6042.0 ± 2.7
Chromen derivative 2MOLT-424.4 ± 2.6
Chromen derivative 3MCF-768.4 ± 3.9

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Anti-inflammatory Activity

The anti-inflammatory properties of chromenes are well-documented, with several studies indicating their ability to reduce inflammation markers in vitro and in vivo . This activity is essential for developing treatments for chronic inflammatory diseases.

Case Studies

  • Cytotoxicity Screening : A study evaluated the cytotoxic effects of various chromene derivatives, including those structurally similar to this compound. The results indicated significant inhibition of cell viability in leukemia and breast cancer cell lines, supporting the potential use of these compounds as anticancer agents .
  • Mechanistic Insights : Another study focused on elucidating the mechanism by which chromenes exert their biological effects. It was found that certain derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways . This suggests that this compound may similarly trigger apoptotic processes.

Q & A

Basic: What are the common synthetic routes for (2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide?

Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Preparation of the chromene core via condensation of salicylaldehyde derivatives with active methylene compounds.
  • Step 2: Introduction of the ethoxy group at the 8-position using ethylation reagents (e.g., ethyl bromide) under alkaline conditions .
  • Step 3: Formation of the imino bond via Schiff base condensation between the chromene-carboxamide intermediate and 2-methoxyaniline. Reaction conditions typically include refluxing in ethanol with a catalytic acid (e.g., acetic acid) .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the final product with >95% purity .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Key parameters for optimization:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during imine formation .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation. Evidence suggests a 15–20% yield increase with 0.1 M ZnCl₂ .
  • Temperature control: Maintain 60–70°C during ethylation to prevent premature cyclization.
  • pH adjustment: A mildly acidic environment (pH 5–6) stabilizes the imino intermediate .

Basic: What analytical techniques are used for structural characterization?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms the Z-configuration of the imino group and ethoxy substitution pattern. Key signals: δ 1.4 ppm (triplet, -OCH₂CH₃) and δ 8.3 ppm (singlet, imino proton) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 381.12) .
  • HPLC-PDA: Ensures purity (>95%) and detects trace byproducts .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they resolved?

Answer:

  • Challenge 1: Poor crystal growth due to flexible ethoxy and imino groups. Solution: Use slow vapor diffusion with hexane/ethyl acetate .
  • Challenge 2: Twinning in crystals. Solution: Refinement via SHELXL with TWIN/BASF commands to model twinning domains .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures to resolve ambiguities .

Basic: What biological activities are reported for this compound?

Answer:

  • Anti-inflammatory activity: Inhibits COX-2 (IC₅₀ = 12.3 µM) in RAW 264.7 macrophage assays .
  • Anticancer potential: Induces apoptosis in HeLa cells (EC₅₀ = 18.7 µM) via caspase-3 activation .
  • Antimicrobial effects: Moderate activity against S. aureus (MIC = 32 µg/mL) .

Advanced: How can researchers identify the molecular targets of this compound?

Answer:

  • Target fishing: Use computational tools like SwissTargetPrediction to prioritize kinases or GPCRs .
  • Biochemical assays: Competitive binding assays (e.g., SPR) to measure affinity for predicted targets .
  • Proteomics: SILAC-based profiling in treated vs. untreated cells to identify differentially expressed proteins .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Method 1: Standardize assay conditions (e.g., cell lines, incubation time) to eliminate variability. For example, discrepancies in IC₅₀ values may arise from using MTT vs. resazurin assays .
  • Method 2: Validate purity (>99%) via HPLC-MS to exclude confounding by synthetic byproducts .
  • Method 3: Cross-test in orthogonal models (e.g., zebrafish inflammation assays vs. murine models) .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on the ethoxy group’s role in hydrophobic pocket binding .
  • QSAR modeling: Train models with descriptors like logP and polar surface area to predict bioavailability .
  • MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Basic: How to assess stability and solubility for in vitro assays?

Answer:

  • Stability: Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via HPLC .
  • Solubility: Use the shake-flask method in DMSO/PBS mixtures. Reported solubility: 0.8 mg/mL in 5% DMSO .
  • Storage: Lyophilize and store at -80°C under argon to prevent oxidation .

Advanced: How do substituent modifications (e.g., ethoxy vs. methoxy) impact bioactivity?

Answer:

  • Case study: Replacing 8-methoxy with ethoxy increases lipophilicity (logP from 2.1 to 2.8), enhancing membrane permeability .
  • SAR trends: Fluorine substitution at the phenyl ring (e.g., 4-F) improves target affinity but reduces solubility. Balance via Hammett σ values .
  • Validation: Synthesize analogs (e.g., 8-propoxy derivatives) and compare IC₅₀ values in dose-response assays .

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